Product packaging for 1-Azaspiro[4.4]nonane-2,4-dione(Cat. No.:CAS No. 1803583-58-5)

1-Azaspiro[4.4]nonane-2,4-dione

Cat. No.: B1523897
CAS No.: 1803583-58-5
M. Wt: 153.18 g/mol
InChI Key: KMIONWVQOSNSSZ-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description based on related chemical structures. Specific data for 1-Azaspiro[4.4]nonane-2,4-dione was not located and should be verified. This compound is a spirocyclic diketone compound offered for research and development purposes. Spirocyclic frameworks like this one are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. This scaffold serves as a versatile building block for the synthesis of more complex molecules. Researchers may utilize it in the development of novel pharmaceutical candidates, where such structures can contribute to improved selectivity and metabolic stability. In materials science, it can be investigated for its potential application in creating polymers with specific properties. As a diketone, the compound possesses reactive sites that are susceptible to nucleophilic attack, enabling a range of further chemical transformations and functionalization. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1523897 1-Azaspiro[4.4]nonane-2,4-dione CAS No. 1803583-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIONWVQOSNSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-58-5
Record name 1-azaspiro[4.4]nonane-2,4-dione
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Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization of 1-Azaspiro[4.4]nonane-2,4-dione and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

In the ¹H NMR spectrum, the protons on the cyclopentane (B165970) ring are expected to appear as a complex set of multiplets. The protons on the carbon atoms adjacent to the spiro center would likely have distinct chemical shifts due to the influence of the neighboring dione (B5365651) system. The N-H proton of the succinimide (B58015) ring would appear as a broad singlet.

In the ¹³C NMR spectrum, the two carbonyl carbons (C2 and C4) would be readily identifiable by their characteristic downfield chemical shifts, typically in the range of 170-180 ppm. The spiro carbon atom (C5) would also have a unique chemical shift. The remaining carbon atoms of the cyclopentane ring would appear at higher field strengths.

Table 1: Representative NMR Data for Analogous Compounds

Compound Nucleus Chemical Shift (ppm) Notes
Substituted Fluorenylspirohydantoin bas.bg ¹³C 72.16 Spiro-carbon (C-4'/9)
Substituted Fluorenylspirohydantoin bas.bg ¹³C 157.52 Carbonyl carbon (C2'=O)
Substituted Fluorenylspirohydantoin bas.bg ¹³C 173.56 Carbonyl carbon (C5'=O)
[6-¹³C]-L-5-Benzylhydantoin openmedscience.com ¹³C 36.8 Enriched C-6 position

This table presents data from analogues to infer the spectroscopic properties of this compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₁NO₂. The calculated exact mass for this formula would be compared to the experimentally measured mass. A close match between these values provides strong evidence for the compound's identity. The molecular weight of this compound is 153.18 g/mol . bas.bg

Table 2: Molecular Formula and Mass Data for this compound

Property Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol

Crystallographic Analysis and Conformational Studies

While spectroscopic methods provide information about atomic connectivity, crystallographic techniques offer a definitive picture of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Although a crystal structure for this compound is not publicly available, data from the closely related compound, pyrrolidine-2,5-dione, provides a useful reference. nih.gov The crystal structure of pyrrolidine-2,5-dione reveals a nearly planar arrangement of its non-hydrogen atoms. nih.gov In the crystal lattice, molecules are linked into inversion dimers through N—H⋯O hydrogen bonds. nih.gov Similar intermolecular interactions would be expected in the crystal structure of this compound. The synthesis of various spiro-pyrrolidine derivatives has been reported, with their stereoconfigurations often confirmed by X-ray analysis. nih.govua.es

Table 3: Representative Crystallographic Data for Pyrrolidine-2,5-dione

Parameter Value
Molecular Formula C₄H₅NO₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.3661 (4)
b (Å) 9.5504 (5)
c (Å) 12.8501 (7)
V (ų) 904.00 (8)

This table presents data for an analogue to illustrate the type of information obtained from X-ray crystallography. nih.gov

The spirocyclic nature of this compound introduces interesting conformational features. The two five-membered rings, a cyclopentane and a succinimide ring, are joined at a single spiro carbon atom.

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and are crucial for predicting its behavior in different environments. These descriptors can be calculated using specialized software and web-based platforms. For 1-Azaspiro[4.4]nonane-2,4-dione, key descriptors have been predicted using the SwissADME and Molinspiration online platforms. molinspiration.comyoutube.com

DescriptorPredicted ValueMethod/Tool
Molecular FormulaC₈H₁₁NO₂-
Molecular Weight153.18 g/mol -
Topological Polar Surface Area (TPSA)46.17 ŲSwissADME molinspiration.com
Partition Coefficient (LogP)0.53SwissADME (iLOGP) molinspiration.com
Hydrogen Bond Donors1SwissADME molinspiration.com
Hydrogen Bond Acceptors2SwissADME molinspiration.com

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, the predicted TPSA is 46.17 Ų . molinspiration.com This relatively low value suggests that the molecule is likely to have good membrane permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. It is a critical parameter in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The predicted LogP value for this compound is 0.53 , as calculated by the iLOGP method within the SwissADME tool. molinspiration.com This value indicates a balanced hydrophilic-lipophilic character, suggesting that the compound may have reasonable solubility in both aqueous and lipid environments.

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with biological targets and its solubility in protic solvents. This is quantified by counting the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms).

In the structure of this compound, there is one hydrogen bond donor , which is the nitrogen atom of the succinimide (B58015) ring. molinspiration.com There are two hydrogen bond acceptors , corresponding to the two carbonyl oxygen atoms. molinspiration.com This hydrogen bonding capability is a key feature that will govern its intermolecular interactions.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface.

While specific conformational analysis studies for this compound are not available in the literature, such an analysis would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). nih.govswissadme.ch These calculations would identify the most stable conformers of the molecule and the energy barriers between them. For this spiro compound, the analysis would focus on the puckering of the cyclopentane (B165970) ring and any slight variations in the geometry of the relatively rigid pyrrolidine-2,4-dione (B1332186) ring. The resulting low-energy conformations would be essential for understanding how the molecule might bind to a biological target.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Insights

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting a molecule's reactivity and its sites for electrophilic and nucleophilic attack, as well as its potential for non-covalent interactions like hydrogen bonding.

For this compound, an MEP map would be expected to show regions of negative electrostatic potential (typically colored red) around the two highly electronegative carbonyl oxygen atoms. These regions would be the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors. Conversely, a region of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atom attached to the succinimide nitrogen, identifying it as the primary hydrogen bond donor site.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a particular property of interest, such as boiling point, solubility, or a measure of biological activity.

Currently, there are no specific QSPR models in the literature that include this compound. However, a QSPR study could be developed for a series of related spirocyclic compounds. To do this, a dataset of molecules with known experimental values for a specific property would be compiled. For each molecule, a set of molecular descriptors (like those discussed in section 4.1) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts the property based on the descriptors. Such a model could then be used to predict the properties of new, unsynthesized compounds, including other derivatives of the 1-azaspiro[4.4]nonane scaffold.

Structure Activity Relationship Sar Investigations of Azaspiro 4.4 Nonane Dione Derivatives

Impact of Substituent Nature and Position on Biological Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and metabolic stability. While direct SAR studies on halogenated 1-Azaspiro[4.4]nonane-2,4-dione are not extensively documented in publicly available literature, valuable insights can be drawn from closely related spirocyclic systems.

In a study on a series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives tested for anticancer activity, the nature of the substituent on a benzyl (B1604629) group attached to the nitrogen at position 4 was varied. The results demonstrated that halogen substitution plays a critical role in potency. Specifically, a derivative with a para-bromobenzyl substituent (Compound 11h ) emerged as one of the most potent compounds against three human cancer cell lines: A549 (lung), MDA-MB-231 (breast), and HeLa (cervical). nih.gov This highlights the positive influence a strategically placed halogen, like bromine, can have on biological activity, potentially through enhanced binding interactions or altered electronic characteristics.

Table 1: Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundSubstituent (R)IC₅₀ A549 (µM)IC₅₀ MDA-MB-231 (µM)IC₅₀ HeLa (µM)
11h p-Bromobenzyl0.190.080.15
11d p-Fluorobenzyl0.230.080.19
11k p-Chlorobenzyl0.210.090.14

Data sourced from a study on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Research into novel 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones as dual EGFR/BRAFV600E inhibitors provides a compelling example of the power of heteroaromatic moieties. nih.gov In this series, a quinoline (B57606) ring system was linked to the spiro core. The substitution pattern on the quinoline ring had a profound impact on activity. For instance, compounds with a chloro or methoxy (B1213986) group on the quinoline ring (compounds 6b and 6e , respectively) were among the most effective antiproliferative agents. nih.gov This suggests that the electronic and steric properties of the heteroaromatic system are key determinants of inhibitory potential.

Table 2: Activity of Quinoline-Substituted Thia-azaspiro-alkanones

CompoundSubstituent on QuinolineAntiproliferative GI₅₀ (nM)EGFR Inhibition IC₅₀ (nM)BRAFV600E Inhibition IC₅₀ (nM)
6b 6-Chloro3584108
6e 6-Methoxy3891115
7b 6-Chloro (spiro[4.5])327896

Data sourced from a study on 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.gov

The introduction of alkyl and cyclic groups can impact activity through steric effects and by modifying the lipophilicity of the molecule. Steric hindrance can either promote a favorable binding conformation or prevent the molecule from accessing the target's active site.

In the synthesis of precursors for 1-azaspiro[4.4]nonane, it was observed that an oxime precursor with a methyl-substituted olefin did not undergo the desired radical capture, suggesting that even a small alkyl group could introduce significant steric hindrance that precludes a reaction. nih.gov While this observation is from a synthetic context, it underscores how alkyl groups can influence molecular interactions.

In the anticancer 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, a comparison between compounds with and without a methyl group at position 2 of the spiro ring was possible. The data suggested that the addition of a methyl group at this position led to a slight decrease in activity (e.g., compound 11h vs. 11k ), indicating that additional steric bulk at this position may be detrimental to binding. nih.gov

Role of Spacer Length and Linker Chemistry

The spacer or linker is a crucial element that connects the core spirocyclic scaffold to other pharmacophoric groups. The length, rigidity, and chemical nature of this linker determine the relative orientation of the key binding moieties, which must be precisely positioned to interact with a biological target. A flexible linker allows the molecule to adopt various conformations, which may be entropically unfavorable for binding. Conversely, a rigid linker can lock the molecule into a specific, high-affinity binding pose. The chemical composition of the linker (e.g., amide, ether, alkyl chain) also influences properties such as solubility, metabolic stability, and hydrogen bonding potential. No specific studies detailing the variation of spacer length for this compound derivatives were identified in the reviewed literature, but this remains a critical parameter for optimization in any drug discovery campaign involving this scaffold.

Stereochemical Influences on Activity and Selectivity

Many spirocyclic compounds are chiral, and the different stereoisomers (enantiomers or diastereomers) can exhibit profoundly different biological activities, potencies, and metabolic profiles. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets like enzymes and receptors.

A study on the synthesis of 1-azaspiro[4.4]nonane derivatives reported that the described radical bicyclization method produced the compounds as a mixture of diastereomers, with a notable preference for the trans configuration. nih.gov Furthermore, the choice of reaction initiator could influence the diastereoselectivity, highlighting that stereochemical outcomes can be controlled. nih.gov

More directly, research on the closely related 1-Azaspiro[4.4]nonane-2,6-dione demonstrated the importance of chirality. capes.gov.br The racemic compound was successfully resolved into its separate enantiomers. These enantiomers served as chiral building blocks for the synthesis of (-)-Cephalotaxine and its unnatural enantiomer, (+)-Cephalotaxine, respectively. capes.gov.br Since Cephalotaxus alkaloids are known for their potent biological activities, the ability to access stereochemically pure precursors is essential for developing selective therapeutic agents. nih.gov This illustrates that the absolute configuration of the spiro center is a key determinant of the ultimate biological function.

Application of Chemoinformatic Tools in SAR Analysis (e.g., Topliss Scheme, Craig Plot)

In modern drug discovery, chemoinformatic tools are indispensable for guiding the synthesis of new analogues and for building robust SAR models. Tools like the Topliss Scheme and Craig Plot provide systematic methods for lead optimization. nih.gov

The Topliss Scheme is a flow-chart-based operational model that guides the stepwise selection of substituents on an aromatic ring or an alkyl side chain. nih.gov The goal is to maximize potency by systematically exploring the impact of electronic (σ), hydrophobic (π), and steric (Es) properties. Starting with an unsubstituted parent compound, the scheme suggests a sequence of substitutions. For example, if the initial unsubstituted phenyl compound is tested, the scheme suggests synthesizing the 4-chloro derivative next. If the 4-chloro analogue is more potent, it suggests a favorable role for an electron-withdrawing, lipophilic substituent, and the scheme then guides the user toward synthesizing a 3,4-dichloro derivative. If it is less potent, other pathways exploring different properties are recommended. This method allows chemists to efficiently navigate chemical space to find more potent compounds.

The Craig Plot is a two-dimensional graphical method used to visualize the relationship between the physicochemical properties of different substituents. nih.gov Typically, it plots the Hammett sigma (σ) parameter (a measure of electronic effects) against the Hansch-Fujita pi (π) parameter (a measure of hydrophobicity). By mapping the properties of various substituents, chemists can select new substituents for synthesis that have different electronic and hydrophobic characteristics from those already tested. This helps in exploring the property space more effectively and avoiding redundant syntheses, aiding in the development of a quantitative structure-activity relationship (QSAR) model.

While specific applications of these tools to this compound are not published, they represent a standard, rational approach that would be applied to a lead compound from this class to optimize its biological activity.

Biological Activities and Pharmacological Investigations Pre Clinical

Anticonvulsant Activity Assessment in Pre-clinical Models

Derivatives of the azaspiro[4.4]nonane-1,3-dione core structure have been systematically synthesized and evaluated for their anticonvulsant properties in established rodent models of epilepsy. The primary screening methods involve the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test, which represent models for generalized tonic-clonic seizures and myoclonic seizures, respectively.

Maximal Electroshock Seizure (MES) Test in Rodents

The MES test is a fundamental screening tool for identifying compounds effective against generalized tonic-clonic seizures. In this model, a controlled electrical stimulus is applied to rodents, inducing a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.

Several studies have investigated N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione. For instance, a series of N-(pyridine-2-yl) derivatives were synthesized and evaluated in the MES test. researchgate.net Similarly, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were assessed for their activity in the MES model in mice. researchgate.netnih.gov Further research on N-benzyl- and N-aminophenyl- derivatives of 2-azaspiro[4.4]nonane-1,3-dione also included evaluation in the MES test to determine their anticonvulsant potential. nih.gov One particularly active compound, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, demonstrated anti-seizure properties in the MES model in both mice and rats. researchgate.net The MES test is widely recognized in preclinical studies for evaluating substances with potential anticonvulsant properties, providing insights into their effectiveness against tonic-clonic seizures. mdpi.com

Compound ClassTest ModelKey FindingsReference
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES Test (Mice & Rats)Exhibited significant anti-seizure properties. researchgate.net
N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dioneMES TestSynthesized and tested for anticonvulsant activity. researchgate.net
N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dioneMES Test (Mice)Evaluated for anticonvulsant efficacy. researchgate.netnih.gov
N-benzyl- and N-aminophenyl- derivatives of 2-azaspiro[4.4]nonane-1,3-dioneMES TestScreened for anticonvulsant activity. nih.gov
Table 1: Summary of Anticonvulsant Activity of 1-Azaspiro[4.4]nonane-2,4-dione Derivatives in the MES Test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Threshold Test in Rodents

The scPTZ test is employed to identify compounds that can protect against seizures induced by the chemical convulsant pentylenetetrazole, a GABA antagonist. This test is particularly sensitive for agents that act on T-type calcium channels or enhance GABAergic neurotransmission.

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown notable activity in this model. A series of N-phenylamino derivatives were synthesized and tested in the subcutaneous metrazole (sc.Met) test, an equivalent of the scPTZ test. researchgate.netnih.gov Among these, compounds such as N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were identified as potent inhibitors of seizures in this test. researchgate.netnih.gov Additionally, N-benzyl- and N-aminophenyl- derivatives of 2-azaspiro[4.4]nonane-1,3-dione were evaluated in the scPTZ test, with the N-aminophenyl derivative showing the most potent activity. nih.gov These findings suggest that the azaspiro[4.4]nonane-dione structure is a promising template for developing agents effective against non-convulsive seizures.

Neurotoxicity Evaluation in Animal Models (e.g., Rota-rod test)

A crucial aspect of developing new anticonvulsant drugs is assessing their potential for motor impairment and other neurological side effects. The Rota-rod test is a standard method for evaluating neurotoxicity in rodents. In this test, an animal's ability to maintain balance on a rotating rod is measured, and any impairment caused by a test compound is noted.

The neurotoxicity of N-benzyl- and N-aminophenyl- derivatives of 2-azaspiro[4.4]nonane-1,3-dione was evaluated using the Rota-rod test as part of their anticonvulsant screening. nih.gov This assessment is critical for determining the therapeutic index of a potential drug candidate—the ratio between its toxic dose and its effective therapeutic dose. nih.gov

Antimicrobial and Antifungal Properties

The search for new antimicrobial and antifungal agents is driven by the increasing challenge of drug-resistant pathogens. Heterocyclic compounds, including spiro structures, are a rich source of potential new therapeutics in this area. While specific studies on this compound are limited, research on related azaspiro compounds indicates promising activity.

Derivatives of azaspirodecane are recognized for their utility in producing antibacterial and antifungal compounds. researchgate.net Studies on related structures, such as 1-oxa-3-azaspiro[4.4]nonane-2,4-dione and 1,3-diazaspiro[4.4]nonane-2,4-dione, have shown that these compounds exhibit significant antimicrobial and antifungal properties. ontosight.aibiosynth.com The spirocyclic framework is considered crucial for this bioactivity. For instance, 1,3-diazaspiro[4.4]nonane-2,4-dione has demonstrated fungicidal activity against grapevine pathogens like Plasmopara viticola. biosynth.com The antimicrobial potential of such compounds is often linked to the presence of moieties like morpholine (B109124) or N-methylpiperazine. nih.gov

Investigation of Anticancer Potential

Spiro-configured molecules have garnered significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer effects. nih.gov The rigid, three-dimensional structure of spiro compounds allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets.

The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells. nih.gov Research on related spirodienone molecules has shown good anticancer activity. nih.gov For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov These findings highlight the potential of the broader class of azaspiro compounds, including the this compound scaffold, as a basis for the development of novel anticancer agents. nih.gov

Compound ClassCancer Cell Lines TestedKey FindingsReference
1-Oxa-4-azaspiro researchgate.netnih.govdeca-6,9-diene-3,8-dione derivativesA549 (lung), MDA-MB-231 (breast), HeLa (cervical)Showed moderate to potent in vitro antitumor activities. nih.gov
Cephalotaxus alkaloids (contain 1-azaspiro[4.4]nonane ring)Various cancer cellsExhibit potent antiproliferative activities. nih.gov
Azatetracyclic derivatives60 cancer cell linesDemonstrated anticancer potential, with azides being the most active. nih.gov
Table 2: Anticancer Potential of Azaspiro and Related Compounds.

Modulation of Ion Channels and Receptors

The mechanism of action for many biologically active compounds involves their interaction with specific molecular targets like ion channels and receptors. The this compound structure and its derivatives have been investigated for their ability to modulate these key physiological components.

Some derivatives of 2-azaspiro[4.4]nonane-1,3-dione, found to be active as anticonvulsants, were tested for their influence on GABA(A) receptors to elucidate their mechanism of action. researchgate.net Furthermore, some pyrrolidine-2,5-dione derivatives are thought to exert their anticonvulsant effects by influencing neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Research has also shown that certain 1-azaspiro[4.4]nonane derivatives can act as agonists of nicotinic acetylcholine (B1216132) receptors. nih.gov In a related compound, 1-oxa-3-azaspiro[4.4]nonane-2,4-dione, it has been suggested that it can function as an agonist or antagonist at certain receptors, thereby influencing physiological responses. These findings indicate that the azaspiro scaffold can interact with a variety of important neurological targets.

Interaction with TRPM8 Ion Channels (for 1-oxa-3-azaspiro[4.4]nonane-2,4-dione)

Currently, there is a lack of specific research in the public domain detailing the interaction between 1-oxa-3-azaspiro[4.4]nonane-2,4-dione and Transient Receptor Potential Melastatin 8 (TRPM8) ion channels.

Influence on GABA(A) Receptors

The direct interaction of this compound with GABA(A) receptors has not been extensively detailed in available research. However, studies on structurally related spirocyclic compounds suggest a potential influence on the GABAergic system. For instance, novel spirocyclic amino acid esters, designed as conformationally restricted analogues of GABA, have been shown to act as GABA uptake inhibitors rather than directly interacting with GABA-A or GABA-B receptors. nih.gov

Furthermore, several N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties. nih.gov The most potent among these, such as N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione, demonstrated significant activity in inhibiting seizures, particularly in the subcutaneous metrazole seizure threshold (sc.Met) test. nih.gov Anticonvulsant activity is often mediated through the enhancement of GABAergic inhibition, suggesting a possible, albeit indirect, link to the GABA system for this class of compounds.

Agonistic/Antagonistic Activity at Serotonin (B10506) Receptors (5-HT1A, 5-HT2A)

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been a focus of research for their modulation of serotonin receptors, which are crucial targets for neuropsychiatric drugs. A study involving N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane-1,3-dione revealed significant affinity and functional activity at both 5-HT1A and 5-HT2A receptors.

The length of the alkyl spacer between the spiro-dione moiety and the arylpiperazine group was found to be critical for receptor affinity. Derivatives with a two-carbon (ethylene) spacer showed potent binding to 5-HT1A receptors, whereas those with a single methylene (B1212753) spacer had low affinity.

Table 1: Serotonin Receptor Affinity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

Compound R (Aryl Group) Spacer Length 5-HT1A Ki (nM) 5-HT2A Ki (nM)
Derivative A 2-OCH3-Ph Ethylene (B1197577) 36.5 134
Derivative B 2-Cl-Ph Ethylene 5.1 42.1

| Derivative C | 2-Pyrimidinyl | Ethylene | 14.5 | 215 |

Data sourced from a study on N-[(4-arylpiperazin-1-yl)-alkyl] derivatives.

In vivo functional assays further characterized these compounds:

Some derivatives behaved as agonists at both presynaptic and postsynaptic 5-HT1A receptors.

Others showed mixed profiles, acting as agonists at presynaptic 5-HT1A receptors and antagonists at postsynaptic ones.

Certain derivatives also exhibited potential antagonistic properties at 5-HT2A receptors.

These findings highlight the potential of the 2-azaspiro[4.4]nonane-1,3-dione scaffold in developing agents with specific, functional selectivity for different serotonin receptor subtypes.

Agonism of Nicotinic Acetylcholine Receptors (nAChR)

The 1-azaspiro[4.4]nonane core structure is present in various compounds that demonstrate marked biological activity, including agonism at nicotinic acetylcholine receptors (nAChR). nih.gov These receptors are ligand-gated ion channels that play a vital role in the central nervous system, involved in processes like cognition, sensory gating, and neurotransmission. The α7 subtype of the nAChR is a particularly important target for cognitive enhancement. While direct studies on this compound itself are limited, related spiro compounds have shown promise as potent and selective α7 nAChR agonists. This suggests that the 1-azaspiro[4.4]nonane skeleton is a viable pharmacophore for designing novel nAChR agonists. nih.gov

Other Reported Biological Activities

Beyond specific receptor interactions, derivatives of the this compound scaffold have been investigated for a range of other therapeutic properties.

Anti-inflammatory Activity: The general class of spiro compounds has been noted for anti-inflammatory properties. Specifically, 1,3-Diazaspiro[4.4]nonane-2,4-dione, a related compound, has been utilized as a precursor in the synthesis of anti-inflammatory agents. ontosight.ai Azaspirodecane derivatives are also among heterocyclic compounds used to produce anti-inflammatory molecules. researchgate.net

Antioxidant Activity: While direct antioxidant testing on this compound is not widely reported, structurally similar compounds have shown antioxidant potential. For example, new phenolic derivatives of thiazolidine-2,4-dione have demonstrated potent antiradical and electron-donating activities, comparable to reference antioxidants. mdpi.com The presence of the dicarbonyl moiety in the spiro-dione structure could potentially contribute to such properties.

Anti-Alzheimer's Potential: The development of drugs for Alzheimer's disease often involves targeting multiple pathogenic mechanisms. mdpi.com The demonstrated activity of spiro-compounds at nicotinic acetylcholine and serotonin receptors is highly relevant to Alzheimer's therapy. For instance, pyridine (B92270) derivatives, which share heterocyclic properties, have been investigated for anti-Alzheimer effects. researchgate.net Furthermore, the development of multi-target-directed ligands, which might include a spiro core, is a modern approach to treating this multifactorial disease. mdpi.com The potential for derivatives of this compound to modulate key receptors implicated in Alzheimer's pathology positions this scaffold as a point of interest for future research in neurodegenerative disorders.

Mechanisms of Action and Molecular Interactions

Elucidation of Specific Molecular Targets (Enzymes, Receptors)

Derivatives of the 1-azaspiro[4.4]nonane scaffold have been identified as interacting with several key biological targets, including receptors and viral proteins. Notably, the closely related 2-azaspiro[4.4]nonane-1,3-dione derivatives have also been a subject of study, providing further insight into the potential therapeutic applications of this chemical class.

The 1-azaspiro[4.4]nonane framework is a core component of certain Cephalotaxus alkaloids, which are known for their potent antiproliferative activities against cancer cells. nih.gov One of the most well-known examples is homoharringtonine, an ester derivative of cephalotaxine, which has been approved for the treatment of chronic myeloid leukemia. nih.gov The mechanism of action for these alkaloids involves the inhibition of protein synthesis.

Furthermore, synthetic derivatives of the 1-azaspiro[4.4]nonane skeleton have shown marked biological activity, including the inhibition of the hepatitis C virus (HCV). nih.gov The specific molecular target within the HCV replication machinery is often the viral polymerase or protease. mdpi.comnih.gov

In the realm of neuroscience, compounds containing the 1-azaspiro[4.4]nonane moiety have been identified as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various cognitive and physiological processes. wikipedia.orgnih.gov

Additionally, studies on N-phenylamino derivatives of the isomeric 2-azaspiro[4.4]nonane-1,3-dione have demonstrated their potential as anticonvulsant agents, suggesting interaction with molecular targets within the central nervous system that are involved in the regulation of neuronal excitability. nih.govresearchgate.net

Derivative Class Molecular Target Biological Activity
Cephalotaxus Alkaloids Protein Synthesis Machinery Antiproliferative
Synthetic 1-Azaspiro[4.4]nonane Derivatives Hepatitis C Virus (HCV) Proteins Antiviral
Synthetic 1-Azaspiro[4.4]nonane Derivatives Nicotinic Acetylcholine Receptors (nAChRs) Agonism
N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones CNS Targets Anticonvulsant

Ligand-Target Binding Interactions and Molecular Recognition

The interaction of azaspiro[4.4]nonane-dione derivatives with their molecular targets is dictated by their three-dimensional structure and the nature of their substituents. The spirocyclic core imparts a rigid conformation that can facilitate precise binding within a target's active site.

In the case of anticonvulsant N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, structure-activity relationship studies have revealed that the nature and position of substituents on the phenylamino (B1219803) group are critical for activity. nih.govresearchgate.net For instance, the presence of methyl or trifluoromethyl groups on the aryl moiety significantly influences their anticonvulsant potency. nih.govresearchgate.net This suggests that these substituents are involved in specific hydrophobic and/or electronic interactions with the binding site of their molecular target.

The dione (B5365651) functionality in the 1-azaspiro[4.4]nonane-2,4-dione structure provides hydrogen bond donor and acceptor sites, which can play a significant role in molecular recognition by enzymes and receptors. These interactions are fundamental to the binding of many small molecule inhibitors to their protein targets.

Biochemical Pathways Affected by Azaspiro[4.4]nonane-Dione Derivatives

The interaction of azaspiro[4.4]nonane-dione derivatives with their molecular targets leads to the modulation of various biochemical pathways, resulting in their observed pharmacological effects.

The antiproliferative activity of Cephalotaxus alkaloids, which contain the 1-azaspiro[4.4]nonane skeleton, stems from their ability to inhibit protein synthesis, a fundamental cellular process. nih.gov By interfering with this pathway, these compounds can halt the growth and proliferation of cancer cells.

Derivatives that inhibit the hepatitis C virus act by disrupting the viral life cycle. nih.gov By targeting viral proteins such as the NS5B polymerase, these compounds block the replication of the viral genome, thereby preventing the production of new virus particles. mdpi.com

Agonism at nicotinic acetylcholine receptors by 1-azaspiro[4.4]nonane derivatives can influence a multitude of downstream signaling pathways in the nervous system. nih.govwikipedia.org Activation of these receptors leads to the influx of cations, which can trigger neurotransmitter release and modulate neuronal excitability, impacting pathways related to cognition, learning, and memory. wikipedia.orgnih.gov

The anticonvulsant effects of 2-azaspiro[4.4]nonane-1,3-dione derivatives are a result of their modulation of neuronal signaling pathways that control seizure activity. nih.govresearchgate.net By inhibiting seizures in preclinical models, these compounds demonstrate an ability to interfere with the pathological hyperexcitability that characterizes epilepsy. nih.govresearchgate.net

Derivative Class Affected Biochemical Pathway Consequence
Cephalotaxus Alkaloids Protein Synthesis Inhibition of cell proliferation
Hepatitis C Virus Inhibitors Viral Replication Blockade of new virus formation
Nicotinic Acetylcholine Receptor Agonists Neuronal Signaling Modulation of neurotransmission
Anticonvulsant Derivatives Neuronal Excitability Pathways Reduction of seizure activity

Chemical Compounds Mentioned

Compound Name
This compound
2-Azaspiro[4.4]nonane-1,3-dione
Cephalotaxine
Homoharringtonine
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione
N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione
N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione

Chemical Applications in Advanced Organic Synthesis

1-Azaspiro[4.4]nonane-2,4-dione as a Synthetic Building Block

This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique spirocyclic structure, which features a nitrogen-containing five-membered ring fused to a cyclopentane (B165970) ring at a single carbon atom, provides a rigid and three-dimensional scaffold. This distinct architecture makes it an attractive starting material for the synthesis of more complex molecules. The presence of two carbonyl groups and a secondary amine within the succinimide (B58015) ring offers multiple sites for functionalization, allowing for a wide range of chemical transformations.

Precursor for Complex Heterocyclic Systems

The structural framework of this compound is a key feature in the synthesis of a variety of complex heterocyclic systems. The reactivity of the dione (B5365651) allows for its elaboration into more intricate molecular architectures. For instance, domino radical bicyclization reactions have been employed to construct the 1-azaspiro[4.4]nonane skeleton, which is a core component of certain bioactive natural products like Cephalotaxus alkaloids. nih.gov These alkaloids have demonstrated significant antiproliferative activities. nih.gov

The synthesis of related spirocyclic systems, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, has been achieved through manganese(III)-based oxidation reactions of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.netdntb.gov.ua This highlights the utility of spirocyclic diones as precursors to other elaborate heterocyclic structures. The pyrrolidine (B122466) ring within these spiro compounds can remain intact during such transformations, serving as a foundational component of the final product. researchgate.netdntb.gov.ua

Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, chiral building blocks are of paramount importance. nih.gov While direct research on the use of chiral this compound is specific, the broader class of spirocyclic compounds is significant in asymmetric synthesis. For example, the asymmetric synthesis of enantiopure spiro beilstein-archives.orgbeilstein-archives.orgnonane-1,6-dione has been reported as a valuable precursor for developing chiral ligands. researchgate.net

The principles of asymmetric synthesis often involve the use of chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity. nih.govnih.gov The rigid conformation of spirocyclic frameworks can provide excellent stereocontrol in chemical reactions. The development of methods for the asymmetric synthesis of spiro compounds, such as the diastereoselective addition to imines to create 1-substituted 2-azaspiro[3.3]heptanes, underscores the importance of these motifs in modern drug discovery. rsc.org The synthesis of chiral pyrrolidines, a key component of the 1-azaspiro[4.4]nonane structure, is a well-established area of asymmetric synthesis, often starting from the chiral pool or employing catalytic enantioselective methods. nih.gov The application of these principles could be extended to produce enantiomerically pure this compound for use as a chiral building block.

Use in Specialty Chemical Production

This compound and its derivatives are utilized in the production of specialty chemicals. Its versatile scaffold allows for modifications that can lead to materials with unique properties. The development of novel synthetic methodologies, such as domino radical bicyclizations to form the 1-azaspiro[4.4]nonane skeleton, expands the accessibility of these compounds for various applications. nih.gov These spiro compounds are present in molecules with notable biological activity, including potential inhibitors of hepatitis C virus and agonists of nicotinic acetylcholine (B1216132) receptors. nih.gov

Reactivity and Functionalization Potential for Derivatization

The reactivity of this compound is centered around the dicarbonyl functionality and the N-H group of the succinimide ring. These sites allow for a variety of chemical modifications, making it a versatile platform for derivatization.

Oxidation Reactions

The oxidation of compounds containing the 1-azaspiro[4.4]nonane framework has been explored. For instance, the oxidation of related aminoalcohols with a spirocyclopentane moiety can lead to the formation of nitroxides. nih.govbeilstein-journals.org A common oxidizing agent used for this transformation is m-chloroperbenzoic acid (m-CPBA). nih.govbeilstein-journals.org In some cases, protecting groups are necessary to prevent unwanted side reactions, such as the oxidation of other functional groups within the molecule. nih.govbeilstein-journals.org For example, a hydroxymethyl group can be protected by acylation before the oxidation of the amino group to a nitroxide. nih.govbeilstein-journals.org The formation of an oxoammonium cation as an intermediate in peracid oxidation can also lead to the oxidation of nearby alcohol groups to carbonyl compounds. nih.govbeilstein-journals.org

Table 1: Examples of Oxidation Reactions on Related Spirocyclic Amines

Starting MaterialOxidizing AgentProductReference
Aminoalcohol with a spiro(2-hydroxymethyl)cyclopentane moietym-CPBANitroxide nih.govbeilstein-journals.org
Acylated aminoalcohol with a spirocyclopentane moietym-CPBANitroxide ester nih.govbeilstein-journals.org

Reduction Reactions

The carbonyl groups of the this compound are susceptible to reduction. Strong reducing agents like lithium aluminum hydride can be used to reduce the carbonyls. The choice of reducing agent can influence the outcome of the reaction. For example, in the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives, esters were reduced to amino alcohols using lithium aluminum hydride. univ.kiev.ua The reduction of related spirocyclic nitroxides with ascorbate (B8700270) has also been studied to evaluate their stability. nih.govbeilstein-journals.org

Table 2: Potential Reduction Reactions

Starting Functional GroupReducing AgentProduct Functional GroupReference
Carbonyl (in dione)Lithium Aluminum HydrideAlcohol
Ester (in derivative)Lithium Aluminum HydrideAlcohol univ.kiev.ua
NitroxideAscorbateAmine nih.govbeilstein-journals.org

Substitution Reactions

The structural framework of this compound, characterized by a spirocyclic system containing a pyrrolidine-2,4-dione (B1332186) moiety, presents multiple sites for substitution reactions. These reactions are pivotal for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research. The primary locations for substitution are the nitrogen atom of the pyrrolidine ring and the carbon atoms within the heterocyclic and carbocyclic rings.

Research has demonstrated that the nitrogen atom can readily undergo N-alkylation and N-acylation reactions. These transformations are typically achieved by treating the parent compound with alkyl halides or acylating agents in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the substitution.

Furthermore, substitution reactions can be effected at the carbon atoms of the spirocyclic core. For instance, domino radical bicyclization represents a sophisticated strategy for constructing the 1-azaspiro[4.4]nonane skeleton, which inherently involves the formation of new carbon-carbon or carbon-heteroatom bonds, a form of substitution on the starting materials that lead to the final spirocyclic product. nih.gov

The following table summarizes key findings from various studies on the substitution reactions of this compound and its precursors, highlighting the diversity of substituents that can be introduced and the resulting molecular architectures.

Interactive Data Table: Substitution Reactions of 1-Azaspiro[4.4]nonane Derivatives

Precursor/Starting MaterialReagents and ConditionsType of SubstitutionProduct DescriptionYield (%)Reference
O-benzyl oxime ethers with an alkenyl moiety2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), Bu3SnHDomino Radical Bicyclization1-Azaspiro[4.4]nonane derivatives11-67 nih.gov
2-methylene γ-lactams and acrylateYlides from ethyl ester, amide, or chiral camphor (B46023) sultam derivative of 2-butynoic acid, phosphine (B1218219) catalyst[3+2]-Cycloaddition/Reductive Cyclization2-Azaspiro[4.4]nonan-1-onesNot specified uow.edu.au
5,5-dialkyl-1-pyrroline N-oxidesPent-4-enylmagnesium bromide, followed by intramolecular 1,3-dipolar cycloaddition and isoxazolidine (B1194047) ring openingN-Alkylation and Cycloaddition1-Azaspiro[4.4]nonan-1-oxylsNot specified nih.govnih.gov
4-acylpyrrolidine-2,3-diones and 1,1-diarylethenesManganese(III) acetateOxidative Cycloaddition2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesGood researchgate.net
Isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-onesToluene, 110 °CMulti-component Reaction/Cycloaddition1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivativesGood to excellent nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability

Future efforts in the synthesis of the 1-azaspiro[4.4]nonane scaffold are geared towards developing more efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic methods are often multi-step processes with variable yields. Modern approaches aim to overcome these limitations.

A key area of development is the use of domino reactions, which allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. For instance, a domino radical bicyclization has been successfully applied to create the 1-azaspiro[4.4]nonane skeleton. nih.gov This method involves the formation and capture of alkoxyaminyl radicals, enabling the construction of the spirocyclic core in a single stage. nih.gov Researchers have noted that using triethylborane (B153662) (Et₃B) as a radical initiator allows these reactions to proceed under milder conditions and with improved diastereoselectivity compared to initiators like AIBN. nih.gov

Another promising strategy is the application of phosphine-catalyzed [3+2]-cycloaddition reactions. uow.edu.auresearchgate.net This method can produce spiro-heterocyclic products, and subsequent reductive cyclization can yield the desired azaspiro[4.4]nonane core. uow.edu.au The pursuit of sustainable and green chemistry solutions is also influencing the development of new synthetic routes, with an emphasis on microwave-assisted synthesis to reduce reaction times and improve yields. researchgate.net

Design and Synthesis of Next-Generation Azaspiro[4.4]nonane-Dione Analogues

The design of next-generation analogues of 1-Azaspiro[4.4]nonane-2,4-dione is driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. The core structure serves as a versatile template for modification.

One successful approach involves one-pot, multi-component reactions, which enable the efficient assembly of complex molecules from simple precursors. For example, a [3+2] cycloaddition reaction has been used to synthesize novel pyrrolidinyl-spirooxindoles, which share the spirocyclic feature, demonstrating the power of this method for creating structural diversity. nih.gov The adaptability of the spiro-scaffold allows for its combination with various other bioactive heterocyclic motifs, which can significantly enhance the biological effectiveness of the resulting compounds. nih.gov

Inspiration for new analogues often comes from natural products containing the azaspiro[4.4]nonane ring system, such as in Cephalotaxus alkaloids, which have shown potent antiproliferative activities. nih.gov Researchers are also creating spiro-thiazolidinone derivatives and other hybrid molecules to target specific biological pathways involved in diseases like cancer. nih.gov The goal is to generate libraries of diverse compounds for high-throughput screening, identifying new leads for drug development.

Advanced Pharmacological Profiling and Target Identification

A critical aspect of future research is the comprehensive pharmacological evaluation of new this compound derivatives to understand their mechanism of action and identify specific molecular targets. The structural motif is present in compounds exhibiting a wide range of biological activities.

Derivatives of the 1-azaspiro[4.4]nonane core have been identified as having potent antiproliferative effects against cancer cells and also acting as agonists for nicotinic acetylcholine (B1216132) receptors. nih.gov Specific analogues have been developed as small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor for potential use in treating type 2 diabetes and obesity. nih.gov Furthermore, pharmacological screening of various spiro compounds has revealed potential anticonvulsant and antifungal properties. nih.gov

Recent studies have focused on designing analogues that act as dual inhibitors of specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are key targets in cancer therapy. nih.gov Similarly, spirooxindole derivatives are being investigated as inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2) to halt the proliferation of breast cancer cells. nih.gov Future work will involve advanced techniques like chemical proteomics and computational docking to deconvolve the full target landscape of these compounds, including potential off-target effects. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and development of this compound analogues. These computational tools can process vast datasets to identify promising new molecular structures and predict their biological activities, significantly accelerating the drug discovery pipeline. researchgate.net

ML algorithms are becoming essential for mining chemical information from large compound libraries to find molecules with important biological properties. researchgate.net In drug design, AI can be used for both de novo design, where algorithms generate entirely new molecular structures, and for lead optimization, where they suggest modifications to existing compounds to improve their properties. springernature.com Deep reinforcement learning is one advanced technique being explored for de novo drug design.

For activity prediction, AI models can be trained to predict a compound's therapeutic efficacy as well as its potential off-target interactions. mdpi.com While deep learning models have not consistently outperformed standard ML approaches for the smaller datasets typical in medicinal chemistry, their application is growing. nih.gov Techniques like active learning can help train more accurate models by intelligently selecting the most informative experiments to perform, optimizing the use of resources. nih.gov

Conclusion

Summary of Key Research Findings and Contributions

Due to the lack of available literature, there are no specific research findings or contributions to summarize for 1-Azaspiro[4.4]nonane-2,4-dione. The primary finding of this comprehensive search is the existence of a significant research gap for this particular chemical entity.

Remaining Challenges and Unexplored Avenues in Azaspiro[4.4]nonane-Dione Research

The foremost challenge is the development of a viable synthetic pathway to produce this compound. Future research could focus on adapting existing methods for azaspirocycle synthesis or devising novel strategies to construct this specific isomeric form. Once synthesized, the compound would need to be fully characterized using modern spectroscopic and analytical techniques.

Following its synthesis and characterization, a host of unexplored avenues would open up, including:

Investigation of its chemical reactivity: Understanding how the unique positioning of the dione (B5365651) functionality influences the chemical behavior of the molecule.

Exploration of its biological activity: Screening the compound for potential therapeutic properties, drawing parallels from the known bioactivity of other azaspirocyclic compounds.

Computational and theoretical studies: Modeling the structure and properties of the compound to predict its behavior and guide experimental work.

Potential Impact on Future Chemical and Biomedical Sciences

Should the synthesis and study of this compound be undertaken, it could contribute to a more comprehensive understanding of the structure-activity relationships within the azaspiro[4.4]nonane family. The discovery of novel chemical properties or biological activities could have a significant impact, potentially leading to the development of new therapeutic agents or functional materials. The exploration of this currently uncharacterized region of chemical space underscores the ongoing potential for discovery in organic chemistry.

Q & A

Q. What are the primary synthetic routes for 1-Azaspiro[4.4]nonane-2,4-dione, and how do reaction conditions influence yield and selectivity?

The synthesis of this compound involves enantioselective and diastereoselective methods. Key approaches include:

  • Domino Radical Bicyclization : Utilizes alkoxyaminyl radicals to form the spirocyclic core, yielding 11–67% with diastereomer formation .
  • Curtius Rearrangement : Provides mechanistic insights for natural product synthesis but requires optimization of acyl azide intermediates .
  • Asymmetric Alkylation : Employs C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries, achieving high enantiomeric excess (>90%) . Table 1 : Comparison of Synthetic Methods
MethodYield RangeKey Features
Domino Radical Bicyclization11–67%Diastereomer formation
Curtius RearrangementVariableMechanistic relevance for natural products
Asymmetric Alkylation>90% eeHigh enantioselectivity

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Critical for confirming spirocyclic structure and stereochemistry. 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve carbonyl (δ ~170–210 ppm) and nitrogen environments .
  • X-ray Crystallography : Provides definitive spatial arrangement, especially for resolving diastereomers .
  • High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment (>98% purity in optimized syntheses) .

Advanced Research Questions

Q. How can enantioselectivity and diastereoselectivity be enhanced in spirocyclic derivative synthesis?

  • Chiral Catalysts : Use of Rhodium(I)-BINAP complexes in asymmetric hydrogenation reduces racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and selectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize epimerization during alkylation steps .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., hydroxyl, methyl groups) clarifies bioactivity trends. For example, 3-methyl derivatives show enhanced neuroprotection but reduced cytotoxicity .
  • Dose-Response Profiling : In vitro assays (e.g., IC50_{50} values) must account for cell-line specificity. A 2025 study found 10 μM derivatives inhibited HeLa cells (IC50_{50} = 2.3 μM) but had no effect on MCF-7 .
  • Metabolic Stability Testing : Microsomal assays (e.g., human liver microsomes) explain discrepancies between in vitro and in vivo neuroprotective effects .

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

  • Molecular Docking : Computational models predict binding to ATP-binding pockets in kinases (e.g., CDK2, ΔG = -9.2 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d = 0.8 μM for acetylcholinesterase inhibition) .
  • Kinetic Studies : Time-dependent inhibition assays reveal non-competitive mechanisms in enzyme modulation .

Q. What methodological frameworks guide the design of novel derivatives for specific therapeutic applications?

  • Fragment-Based Drug Design (FBDD) : Spirocyclic cores serve as rigid scaffolds for fragment libraries targeting protein-protein interactions .
  • ADME-Tox Screening : Early-stage assessment of permeability (e.g., PAMPA assay, Pe = 12 × 106^{-6} cm/s) and hepatotoxicity reduces late-stage attrition .
  • Crystallographic Analysis : Co-crystallization with target proteins (e.g., β-secretase) identifies critical hydrogen-bonding interactions .

Data Contradiction and Validation

Q. How should researchers address variability in reported antitumor activity across studies?

  • Standardized Assay Conditions : Use of identical cell lines (e.g., NCI-60 panel) and normalization to positive controls (e.g., doxorubicin) reduces variability .
  • Multi-Omics Integration : Transcriptomic profiling identifies off-target effects (e.g., ROS modulation) that may skew cytotoxicity data .
  • Independent Replication : Cross-laboratory validation (e.g., NIH/NCI collaborative studies) confirms activity thresholds .

Comparative Analysis

Q. How do structural modifications (e.g., nitrogen position, ring size) alter reactivity and bioactivity?

  • Nitrogen Substitution : this compound derivatives exhibit higher aqueous solubility (LogP = 0.9) vs. oxygen analogs (LogP = 1.5) .
  • Ring Expansion : Spiro[5.5] systems show reduced conformational strain (ΔGstrain_{strain} = 4.2 kcal/mol) but lower metabolic stability . Table 2 : Bioactivity Comparison of Spirocyclic Analogs
CompoundAntitumor IC50_{50} (μM)Neuroprotection (% cell viability)
This compound2.3 (HeLa)82% (SH-SY5Y, 10 μM)
1,6-Dioxaspiro[4.4]nonane>5045%
1-Azaspiro[5.5]undecane8.778%

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric ratios .
  • Scale-Up Strategies : Continuous flow reactors reduce reaction times (30 min vs. 24 h batch) and improve yield consistency .
  • Data Reproducibility : Pre-register synthetic protocols (e.g., on Open Science Framework) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
1-Azaspiro[4.4]nonane-2,4-dione

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